molecular formula C13H17N3S B11790312 N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine

N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine

Cat. No.: B11790312
M. Wt: 247.36 g/mol
InChI Key: DCRQAFYSUWTANS-UHFFFAOYSA-N
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Description

N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine is a compound belonging to the thiazole family, which is a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine typically involves the reaction of appropriate thiazole precursors with dimethylamine and 4-methylbenzyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

    Medicine: Explored for its potential anti-inflammatory and antitumor activities, contributing to the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methylbenzyl group enhances its lipophilicity and potential interactions with biological membranes and targets .

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

2-N,2-N-dimethyl-5-[(4-methylphenyl)methyl]-1,3-thiazole-2,4-diamine

InChI

InChI=1S/C13H17N3S/c1-9-4-6-10(7-5-9)8-11-12(14)15-13(17-11)16(2)3/h4-7H,8,14H2,1-3H3

InChI Key

DCRQAFYSUWTANS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N=C(S2)N(C)C)N

Origin of Product

United States

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